

Application Notes and Protocols: Pharmacokinetic Analysis of FGFR1 Inhibitor-17 in Mice

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Compound of Interest

Compound Name: *FGFR1 inhibitor-17*

Cat. No.: *B10801531*

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Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1][2][3] Dysregulation of the FGFR1 signaling pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[4][5][6] **FGFR1 inhibitor-17** is a novel small molecule designed to selectively inhibit the kinase activity of FGFR1, offering a promising therapeutic strategy for FGFR1-driven malignancies. Understanding the pharmacokinetic (PK) profile of this inhibitor is essential for its preclinical and clinical development, as it informs dosing regimens and helps predict its efficacy and safety.[7][8]

These application notes provide a comprehensive overview of the methodologies for evaluating the pharmacokinetic profile of **FGFR1 inhibitor-17** in a murine model. The detailed protocols and data presentation guidelines outlined herein are intended to ensure the generation of robust and reproducible data for advancing this promising therapeutic agent.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of **FGFR1 inhibitor-17** in mice following a single administration. This data is essential for comparing different

formulations, routes of administration, and for predicting drug exposure in efficacy studies.

Table 1: Pharmacokinetic Parameters of **FGFR1 Inhibitor-17** Following Intravenous (IV) Administration in Mice

Parameter	Unit	Value (Mean ± SD)
Dose	mg/kg	5
C _{max}	ng/mL	1250 ± 180
T _{max}	h	0.08
AUC(0-t)	ng·h/mL	2850 ± 320
AUC(0-inf)	ng·h/mL	2980 ± 350
Half-life (t _{1/2})	h	2.5 ± 0.4
Clearance (CL)	L/h/kg	1.68 ± 0.25
Volume of Distribution (V _d)	L/kg	6.1 ± 1.1

Table 2: Pharmacokinetic Parameters of **FGFR1 Inhibitor-17** Following Oral (PO) Administration in Mice

Parameter	Unit	Value (Mean ± SD)
Dose	mg/kg	20
C _{max}	ng/mL	850 ± 150
T _{max}	h	1.0
AUC(0-t)	ng·h/mL	4200 ± 550
AUC(0-inf)	ng·h/mL	4350 ± 580
Half-life (t _{1/2})	h	3.1 ± 0.6
Bioavailability (F%)	%	36.6

Experimental Protocols

I. Animal Husbandry and Care

- Species: Male BALB/c mice (6-8 weeks old)
- Housing: Mice are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They have ad libitum access to standard chow and water.
- Acclimatization: Animals are acclimated for at least one week prior to the experiment.
- Ethics: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).^[9]

II. Dosing and Administration

- Formulation: For intravenous administration, **FGFR1 inhibitor-17** is dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. For oral administration, the inhibitor is suspended in 0.5% methylcellulose.
- Dose Levels:
 - Intravenous (IV): 5 mg/kg
 - Oral (PO): 20 mg/kg
- Administration:
 - IV: A single bolus injection into the tail vein.
 - PO: Administered via oral gavage.

III. Sample Collection

- Methodology: Serial blood samples (approximately 30-50 μ L) are collected from each mouse at specified time points.^[7] This approach minimizes the number of animals required and reduces inter-animal variability.^{[7][8]}

- **Sampling Sites:** Blood is collected via submandibular or saphenous vein puncture for early time points. A terminal cardiac puncture under anesthesia is performed for the final time point.^[7]
- **Time Points:**
 - IV Administration: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
 - PO Administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- **Sample Processing:** Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

IV. Bioanalytical Method

- **Technique:** The concentration of **FGFR1 inhibitor-17** in plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
- **Sample Preparation:** Protein precipitation is performed by adding acetonitrile (containing an internal standard) to the plasma samples. After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system.
- **Calibration and Quality Control:** The method is validated for linearity, accuracy, precision, and selectivity. Calibration standards and quality control samples are prepared in blank mouse plasma and analyzed with each batch of study samples.

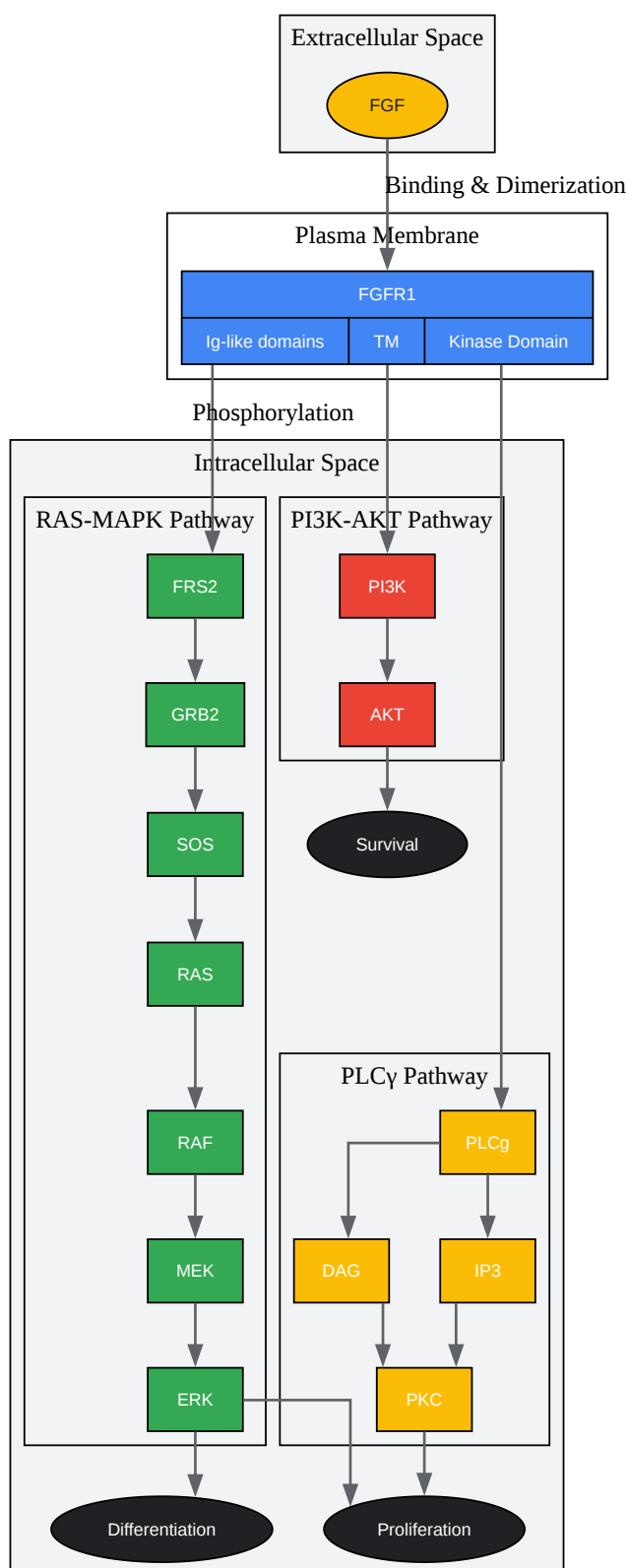
V. Pharmacokinetic Analysis

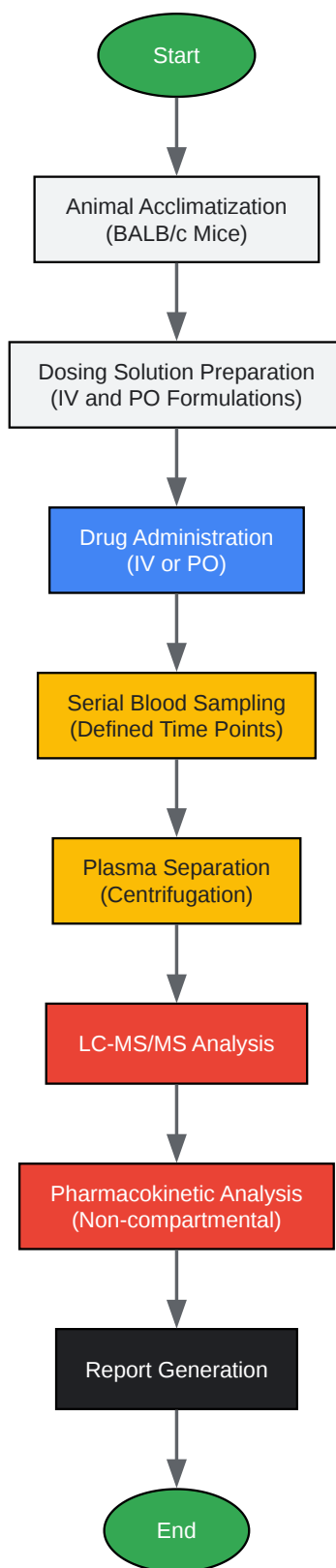
- **Software:** Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
- **Parameters Calculated:** The following parameters are determined: maximum plasma concentration (C_{max}), time to reach C_{max} (T_{max}), area under the plasma concentration-time curve (AUC), terminal half-life (t_{1/2}), clearance (CL), volume of distribution (V_d), and oral bioavailability (F%).

Visualizations

FGFR1 Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) ligand to FGFR1 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.^[2]^[10] This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.^[2]^[3]





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